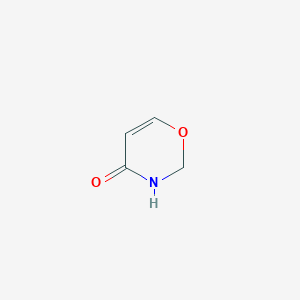
2,3-Dihydro-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,3-oxazin-4-one is a heterocyclic compound that features a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydro-1,3-oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can also be performed under microwave conditions to enhance the reaction rate . Another method involves the one-pot multi-component condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions, catalyzed by pyridinium-based ionic liquids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-dihydro-4H-benzo[d][1,3]oxazin-4-ones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acyl chlorides, secondary amides, and various oxidizing agents . Reaction conditions often involve mild temperatures and the use of catalysts such as iridium complexes .
Major Products
Major products formed from the reactions of this compound include 2-alkyl/aryl-4H-benzo[d][1,3]oxazin-4-ones and their dihydro analogs .
Scientific Research Applications
2,3-Dihydro-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has potential as a protease inhibitor, particularly against human leukocyte elastase.
Industry: The compound’s reactivity makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-oxazin-4-one involves its interaction with specific molecular targets. For example, its inhibitory activity against human leukocyte elastase is attributed to its ability to form a stable complex with the enzyme, thereby preventing substrate binding and subsequent tissue degradation . The compound’s reactivity is influenced by the electron density on the aromatic ring, with electron-donating groups favoring the formation of the active oxazinone form .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dihydro-1,3-oxazin-4-one include:
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share a similar core structure but differ in their substitution patterns and reactivity.
1,3-Oxazines: These compounds have a similar six-membered ring structure but may contain different substituents and functional groups.
Uniqueness
This compound is unique due to its specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C4H5NO2 |
|---|---|
Molecular Weight |
99.09 g/mol |
IUPAC Name |
2,3-dihydro-1,3-oxazin-4-one |
InChI |
InChI=1S/C4H5NO2/c6-4-1-2-7-3-5-4/h1-2H,3H2,(H,5,6) |
InChI Key |
HDSRERMVGFIESH-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



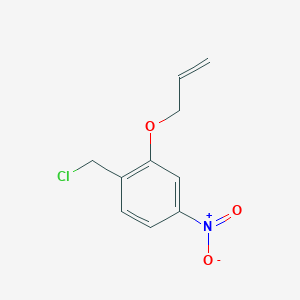
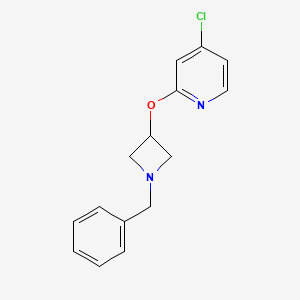
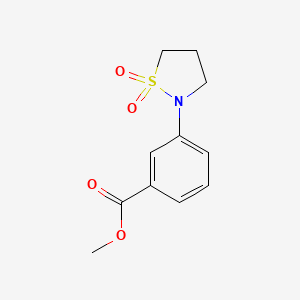
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721237.png)

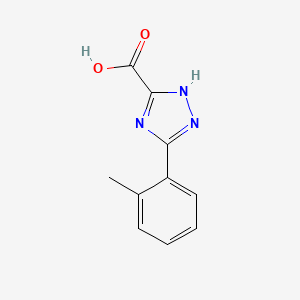
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11721250.png)
![6-Chloroimidazo[1,2-A]pyrazine-2-carboxylic acid](/img/structure/B11721264.png)
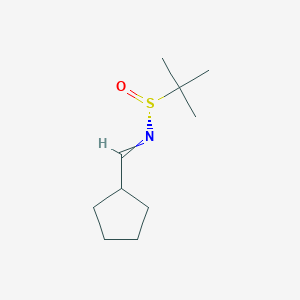
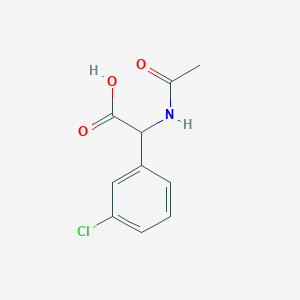
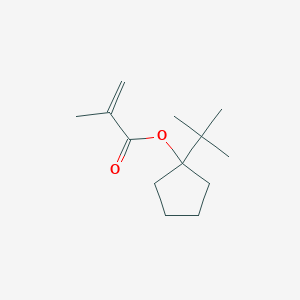

![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B11721300.png)
